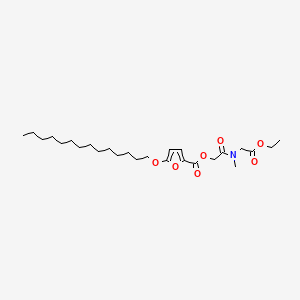

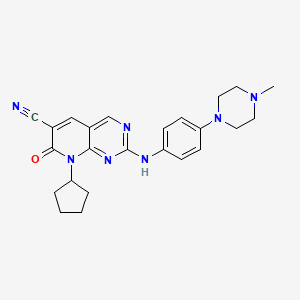

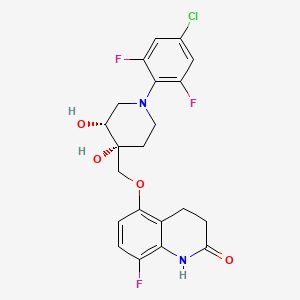

![molecular formula C52H60N2O18 B609820 (2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 263351-82-2](/img/structure/B609820.png)

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a macromolecular drug conjugate that links paclitaxel, a widely used chemotherapeutic agent, to a biodegradable polymer, poly-L-glutamic acid . This conjugation aims to improve the pharmacokinetic properties of paclitaxel, enhancing its solubility, reducing systemic exposure, and increasing selective tumor uptake .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is synthesized by linking the 2′ hydroxyl group of paclitaxel to poly-L-glutamic acid . The reaction typically involves the activation of the carboxyl groups of poly-L-glutamic acid, followed by the conjugation with paclitaxel under controlled conditions . The reaction conditions include maintaining a specific pH and temperature to ensure the stability of both the polymer and the drug .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors to control the reaction environment . The process includes purification steps to remove unreacted paclitaxel and polymer, ensuring the final product’s purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes several chemical reactions, including hydrolysis and enzymatic degradation . The primary reaction is the hydrolytic cleavage of the ester bond linking paclitaxel to poly-L-glutamic acid .

Common Reagents and Conditions: The hydrolysis reaction is facilitated by the presence of water and is often catalyzed by enzymes such as cathepsin B . The reaction conditions include physiological pH and temperature, mimicking the in vivo environment .

Major Products Formed: The major products formed from the hydrolysis of this compound are paclitaxel and poly-L-glutamic acid . These products are then available for further metabolic processing within the body .

Aplicaciones Científicas De Investigación

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has a wide range of scientific research applications, particularly in the field of oncology . It is used in the treatment of various cancers, including non-small-cell lung cancer and breast cancer . The compound’s improved pharmacokinetic properties allow for higher doses of paclitaxel to be delivered to tumor sites with reduced systemic toxicity . Additionally, this compound is being investigated for its potential use in combination therapies and as a part of targeted drug delivery systems .

Mecanismo De Acción

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate exerts its effects by stabilizing microtubules and preventing their depolymerization . This action disrupts the normal function of the mitotic spindle, leading to mitotic arrest and apoptosis in proliferating cells . The conjugation with poly-L-glutamic acid allows for selective accumulation in tumor tissues, where the drug is released through enzymatic degradation . The primary molecular target of paclitaxel is the β-tubulin subunit of microtubules .

Comparación Con Compuestos Similares

(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is compared with other taxane-based chemotherapeutic agents such as docetaxel and solvent-based paclitaxel . Unlike solvent-based paclitaxel, this compound has reduced systemic toxicity and improved tumor targeting . Compared to docetaxel, this compound has a different toxicity profile, with less febrile neutropenia and alopecia . Other similar compounds include nanoparticle albumin-bound paclitaxel (Abraxane) and liposomal paclitaxel formulations .

Propiedades

Número CAS |

263351-82-2 |

|---|---|

Fórmula molecular |

C52H60N2O18 |

Peso molecular |

1001.0 g/mol |

Nombre IUPAC |

(2S)-2-aminopentanedioic acid;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO14.C5H9NO4/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5;6-3(5(9)10)1-2-4(7)8/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54);3H,1-2,6H2,(H,7,8)(H,9,10)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+;3-/m00/s1 |

Clave InChI |

ZPUHVPYXSITYDI-HEUWMMRCSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N |

SMILES isomérico |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)[C@@H](C(=O)O)N |

SMILES canónico |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C.C(CC(=O)O)C(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Paclitaxel Poliglumex; PG-TXL; PPX; CT 2103; CT-2103; CT2103; Opaxio; Xyotax; paclitaxel-polyglutamate polymer; polyglutamate paclitaxel; polyglutamic acid paclitaxel; Poly-L-Glutamic acid-Paclitaxel Conjugate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.